Methyl 4-(azepane-1-carbonyl)benzoate is a synthetic organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of an azepane ring, a seven-membered nitrogen-containing heterocycle, which is linked to a benzoate moiety via a carbonyl group. The structure of methyl 4-(azepane-1-carbonyl)benzoate suggests potential applications in medicinal chemistry due to its unique structural features.
The compound can be classified as an ester, specifically a benzoate, derived from benzoic acid and an azepane-derived carbonyl compound. It is synthesized through various chemical pathways, often involving multi-step reactions that incorporate both the azepane structure and the benzoate functionality. The compound is of interest in various fields including organic synthesis, medicinal chemistry, and material science due to its potential biological activities and utility as a building block in complex molecule synthesis.
The synthesis of methyl 4-(azepane-1-carbonyl)benzoate typically involves several key steps:
These synthetic routes are optimized for yield and purity, often employing catalysts and specific solvents to facilitate reactions .
The molecular structure of methyl 4-(azepane-1-carbonyl)benzoate can be represented by its IUPAC name and chemical formula:
Methyl 4-(azepane-1-carbonyl)benzoate can undergo various chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used. For instance:
The mechanism of action for methyl 4-(azepane-1-carbonyl)benzoate involves its interaction with biological targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects including potential antimicrobial or anticancer activities . The specific pathways involved depend on the biological system being studied.
Methyl 4-(azepane-1-carbonyl)benzoate exhibits typical properties associated with esters:
The chemical properties include:
Relevant data for further analysis can be obtained from spectral studies (NMR, IR) that provide insights into functional groups and molecular interactions .
Methyl 4-(azepane-1-carbonyl)benzoate has several scientific applications:
Methyl 4-(azepane-1-carbonyl)benzoate is a specialized chemical scaffold featuring a seven-membered azepane ring conjugated to a benzoate ester through an amide linkage. Its structural architecture combines three pharmacologically relevant elements: the meta-substituted benzoate core, the hydrogen-bond-accepting carbonyl group, and the conformationally flexible azepane nitrogen heterocycle. This compound serves as a versatile synthetic intermediate for developing enzyme inhibitors targeting infectious diseases and cancer, particularly where three-dimensional bulk and defined polarity profiles are required for target engagement. Unlike rigid six-membered piperidine analogs, the azepane ring’s enhanced conformational freedom enables optimal adaptation to binding pockets in biological targets like Mycobacterium tuberculosis DprE1 and human carbonic anhydrases, while retaining favorable physicochemical properties such as aqueous solubility and metabolic stability [1] [5].
Table 1: Key Structural Features of Methyl 4-(Azepane-1-Carbonyl)Benzoate
Structural Element | Role in Bioactivity | Physicochemical Contribution |
---|---|---|
Benzoate ester | Synthetic handle for hydrolysis/amidation | Modulates logP and membrane permeability |
Amide linker | Directs hydrogen bonding with target residues | Enhances crystallinity and solubility |
Azepane ring | Provides 3D bulk for hydrophobic pockets | Increases molecular flexibility and metabolic stability |
para-Substituted arene | Enables π-stacking interactions | Maintains planar geometry for deep cavity access |
The azepane ring (hexahydroazepine) represents a privileged seven-membered N-heterocycle in medicinal chemistry due to its balanced lipophilicity (calculated logP ~1.8), significant conformational adaptability, and capacity for extensive substitutions. Unlike smaller heterocycles, its non-planar boat and chair conformations enable optimal filling of irregular hydrophobic enzyme pockets. In DprE1 inhibitors for tuberculosis, azepane-containing derivatives exhibit enhanced membrane permeability compared to piperidine analogs due to improved balanced lipophilicity profiles [1]. For carbonic anhydrase isoforms (e.g., hCA II, VII, IX), azepane-based benzenesulfonamides demonstrate 10–100-fold selectivity over related piperidine derivatives, attributed to superior accommodation within the hydrophobic “mid-cavity” region framed by Phe131, Leu198, and Pro202 residues [5].
Computational analyses reveal that azepane’s methylene bridge (-CH₂-) extension allows:
Table 2: Azepane vs. Piperidine Moieties in Enzyme Inhibition
Parameter | Azepane Derivatives | Piperidine Derivatives | Target |
---|---|---|---|
Kᵢ (nM) | 0.8 ± 0.1 | 32 ± 4 | hCA VII [5] |
IC₅₀ (μg/mL) | 0.9 | 2.4 | DprE1 [1] |
ΔG (kJ/mol) | -48.2 | -42.7 | Menin-MLL [7] |
Hydrophobic contact area (Ų) | 142 ± 11 | 98 ± 8 | hCA II [5] |
Methyl 4-(azepane-1-carbonyl)benzoate serves as a precursor to bioactive analogs targeting essential microbial and human enzymes. In antitubercular drug discovery, scaffold hopping of lead compound TCA1—a noncovalent DprE1 inhibitor—incorporated azepane-based arylamides to replace metabolically labile carbamate groups. This yielded derivatives such as compound 25a (MIC = 0.02–0.12 μg/mL against drug-resistant M. tuberculosis), featuring optimized hepatocyte stability and retained DprE1 inhibition (IC₅₀ = 0.2–0.9 μg/mL) [1]. Docking studies confirm that azepane-arylamide derivatives maintain critical hydrogen bonds with DprE1 residues Ser228 and Lys418 while enabling additional hydrophobic interactions with Pro231 and Tyr60 via the azepane’s expanded aliphatic surface [1].
In human carbonic anhydrase (hCA) inhibition, structural analogs like 4-(azepane-1-carbonyl)benzenesulfonamide (6a) exhibit sub-nanomolar inhibition (Kᵢ = 0.8 nM against hCA VII) by exploiting azepane’s capacity to engage the hydrophobic shelf near Phe131. X-ray crystallography (PDB: 6FOZ) confirms azepane’s adoption of a twisted boat conformation, allowing simultaneous contact with Pro202 (2.9 Å) and Leu198 (3.4 Å) — distances unachievable with smaller rings [5]. Additional analogs include:
Table 3: Bioactivity of Key Structural Analogs
Compound | Biological Target | Activity | Structural Role of Azepane |
---|---|---|---|
25a | DprE1 (M. tuberculosis) | MIC = 0.02 μg/mL (XDR-TB) | Replaces carbamate; enhances metabolic stability |
6a | hCA VII | Kᵢ = 0.8 nM | Engages Pro202/Leu198 hydrophobic cluster |
Example 47 [7] | Menin-MLL | IC₅₀ = 15 nM | Disrupts protein-protein interface via 3D bulk |
TCA1-derivative [1] | DprE1 | IC₅₀ = 0.5 μg/mL | Maintains H-bond with Ser228 while adding Tyr60 contact |
Despite promising applications, key knowledge gaps exist regarding methyl 4-(azepane-1-carbonyl)benzoate and its derivatives:
Objective 1: Improve Isoform SelectivityCurrent azepane-based hCA inhibitors (e.g., 6a) show residual affinity for off-target isoforms (hCA I Kᵢ = 83 nM). Rational modifications include:
Objective 2: Overcome Mycobacterial EffluxAzepane-arylamide antimycobacterials exhibit reduced potency against efflux-proficient strains. Proposed solutions:
Objective 3: Optimize Synthetic AccessibilityCurrent multi-step syntheses limit structural diversification (e.g., Schemes 1–5 in [1]). Future priorities:
Table 4: Key Research Objectives and Proposed Strategies
Research Gap | Proposed Solution | Expected Outcome |
---|---|---|
Limited hCA isoform selectivity | C6-hydroxylated azepane derivatives | >100-fold selectivity for hCA VII over hCA I |
Efflux-mediated resistance in mycobacteria | Azepane-verapamil hybrid scaffolds | MIC reduction 8-fold in efflux-proficient strains |
Low oral bioavailability | Prodrugs (e.g., ester → carboxylic acid conversion) | AUC increase > 2-fold in murine models |
Synthetic complexity | Ru-photocatalyzed C–H amidation | 3-step vs. 7-step synthesis; 40% yield improvement |
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: